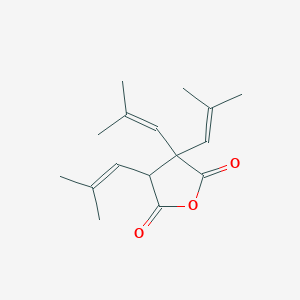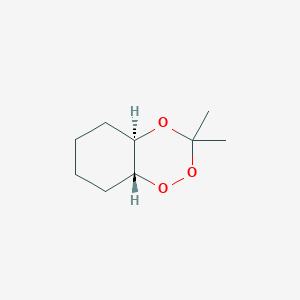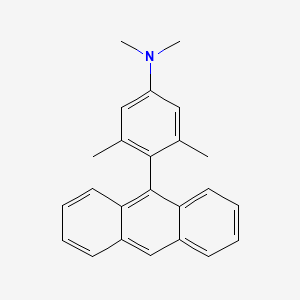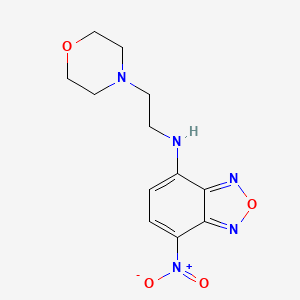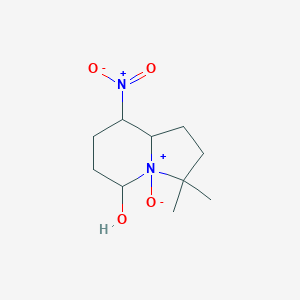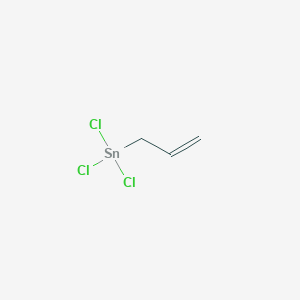
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is a chemical compound known for its unique structure and properties. It contains a five-membered cyclopentane ring, an imine group, a dithioester group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate typically involves the reaction of cyclopentanecarbodithioic acid with an appropriate oxobutyl derivative. The reaction conditions often include the use of a base to facilitate the formation of the imine group and a suitable solvent to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The dithioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxobutyl 2-iminocyclopentane-1-carbodithioate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dithioester group can undergo redox reactions, affecting cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarbodithioic acid derivatives: Compounds with similar dithioester groups.
Iminocyclopentane derivatives: Compounds with similar imine groups.
Oxobutyl derivatives: Compounds with similar ketone groups
Uniqueness
3-Oxobutyl 2-iminocyclopentane-1-carbodithioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63018-12-2 |
|---|---|
Molecular Formula |
C10H15NOS2 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
3-oxobutyl 2-iminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C10H15NOS2/c1-7(12)5-6-14-10(13)8-3-2-4-9(8)11/h8,11H,2-6H2,1H3 |
InChI Key |
DJUHGRJEKXZXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSC(=S)C1CCCC1=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



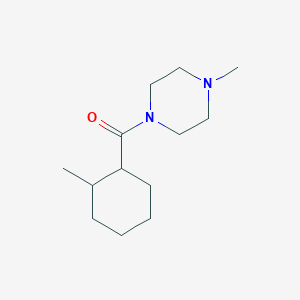
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)
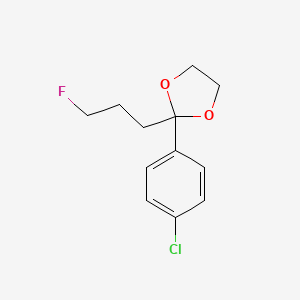

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

